molecular formula C16H30N4O6 B8090026 Boc-Val-Cit-OH

Boc-Val-Cit-OH

Cat. No.: B8090026
M. Wt: 374.43 g/mol
InChI Key: ZZLNUAVYYRBTOZ-QWRGUYRKSA-N
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Description

Boc-Val-Cit-OH: N-[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanamido]-5-(carbamoylamino)pentanoic acid , is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-OH involves the coupling of N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoyl]-L-valine with N5-carbamoyl-L-ornithine . The reaction typically employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to activate the carboxyl group. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a pure, solid product .

Chemical Reactions Analysis

Types of Reactions: Boc-Val-Cit-OH primarily undergoes cleavage reactions facilitated by proteases such as cathepsin B . These reactions are crucial for the release of the cytotoxic payload in ADCs .

Common Reagents and Conditions:

Major Products Formed: The cleavage of this compound results in the release of the cytotoxic drug attached to the antibody in ADCs. This process ensures targeted delivery of the drug to cancer cells .

Scientific Research Applications

Boc-Val-Cit-OH is extensively used in the development of ADCs for targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring that the drug is released only upon reaching the target cancer cells. This targeted approach minimizes the side effects associated with conventional chemotherapy .

In addition to its use in cancer therapy, this compound is also employed in various research applications, including:

Mechanism of Action

The mechanism of action of Boc-Val-Cit-OH involves its cleavage by proteases such as cathepsin B. Upon reaching the target cancer cells, the protease cleaves the linker, releasing the cytotoxic drug. This process ensures that the drug is delivered specifically to the cancer cells, thereby enhancing the therapeutic efficacy and reducing systemic toxicity .

Comparison with Similar Compounds

Boc-Val-Cit-OH is unique due to its high specificity for protease cleavage and its stability in systemic circulation. Similar compounds include:

This compound stands out due to its superior plasma stability and efficient release of the cytotoxic payload upon cleavage by cathepsin B .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLNUAVYYRBTOZ-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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